![molecular formula C10H14N4O5S B2765913 1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide CAS No. 941445-56-3](/img/structure/B2765913.png)
1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “1-[(2,4-Dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide” is complex. It contains a diazinane ring, which is a class of nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring . The diazinanes have a six-membered cyclohexane-like ring but with two carbons replaced by nitrogens .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Activity
Research has identified derivatives of piperidine and related structures as significant for their antibacterial and antimicrobial properties. Studies such as those by Matsumoto and Minami (1975) on pyrido[2,3-d]pyrimidine derivatives, and efforts by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole, highlight the potential of these compounds against various bacterial strains, including gram-negative bacteria like Pseudomonas aeruginosa, and their moderate inhibitory effects against other pathogens (Matsumoto & Minami, 1975); (Iqbal et al., 2017).
Antioxidant and Enzyme Inhibition
Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds with piperidine derivatives, showing significant antioxidant capacity and anticholinesterase activity. This suggests potential applications in treating oxidative stress-related diseases and neurodegenerative conditions such as Alzheimer's disease (Karaman et al., 2016).
Anticancer Properties
The exploration of piperidine-based compounds extends to anticancer research. Rehman et al. (2018) synthesized propanamide derivatives with 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as anticancer agents, indicating the potential therapeutic value of these compounds in cancer treatment (Rehman et al., 2018).
Alzheimer's Disease Treatment
Further research on piperidine derivatives by Rehman et al. (2018) aimed at developing new drug candidates for Alzheimer's disease. The synthesized compounds showed promising enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's disease treatment, underscoring the potential of these molecules in managing neurodegenerative disorders (Rehman et al., 2018).
Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibition
The development of inhibitors targeting tumor necrosis factor-α (TNF-α) and matrix metalloproteinases (MMPs) is crucial for managing inflammatory diseases and cancer. Venkatesan et al. (2004) synthesized 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, demonstrating potent inhibitor activity against TNF-α and MMPs. This research highlights the potential of such compounds in treating diseases characterized by excessive inflammation and tumor progression (Venkatesan et al., 2004).
Propiedades
IUPAC Name |
1-[(2,4-dioxo-1,3-diazinan-5-yl)sulfonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O5S/c11-8(15)6-1-3-14(4-2-6)20(18,19)7-5-12-10(17)13-9(7)16/h6-7H,1-5H2,(H2,11,15)(H2,12,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUKVDKYSSLSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 78519544 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B2765831.png)
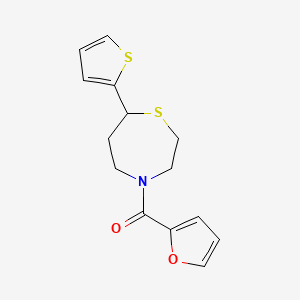
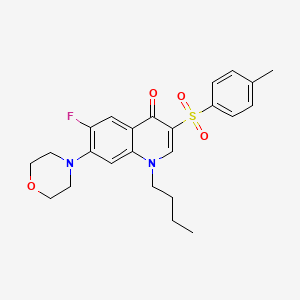
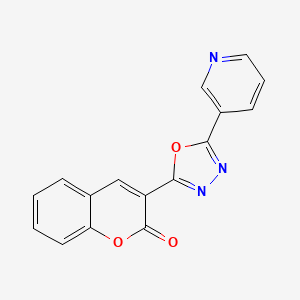
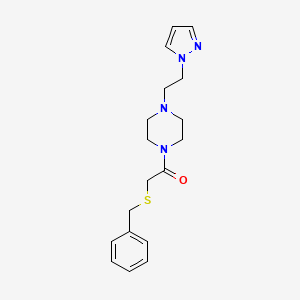
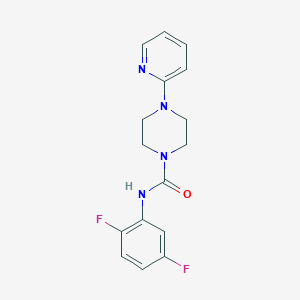

![3-{3-[(4-Chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2765838.png)
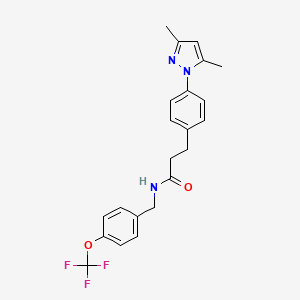
![6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2765840.png)
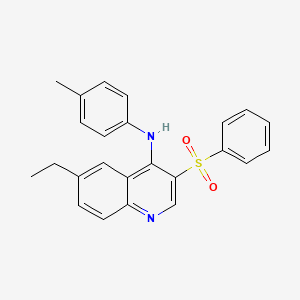
![N-(1-cyanocyclohexyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)propanamide](/img/structure/B2765843.png)
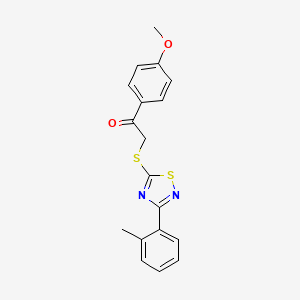
![5-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2765849.png)